molecular formula C22H26N6O2 B11010252 N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B11010252
M. Wt: 406.5 g/mol
InChI Key: LDHOWEWQHXMLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • Phenoxyacetamide backbone: A flexible linker connecting the aromatic phenoxy group to the acetamide nitrogen.
  • 2-Methyltetrazole substituent: A nitrogen-rich heterocycle at the 4-position of the phenoxy ring, contributing to metabolic stability and hydrogen-bonding interactions.

Properties

Molecular Formula

C22H26N6O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C22H26N6O2/c1-27-25-22(24-26-27)18-7-9-20(10-8-18)30-16-21(29)23-19-11-13-28(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3,(H,23,29)

InChI Key

LDHOWEWQHXMLAP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The primary synthesis route for N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves two key steps:

  • Formation of the acetamide intermediate via alkylation of 1-benzylpiperidin-4-amine with 2-chloroacetyl chloride.

  • Coupling the intermediate with 4-(2-methyl-2H-tetrazol-5-yl)phenol under nucleophilic aromatic substitution conditions.

Step 1: Synthesis of 2-Chloro-N-(1-benzylpiperidin-4-yl)acetamide

1-Benzylpiperidin-4-amine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The product is purified via recrystallization or column chromatography, yielding 2-chloro-N-(1-benzylpiperidin-4-yl)acetamide as a white solid (reported yield: 75–85%).

Step 2: Coupling with 4-(2-Methyl-2H-tetrazol-5-yl)phenol

The chloroacetamide intermediate is coupled with 4-(2-methyl-2H-tetrazol-5-yl)phenol in a nucleophilic substitution reaction. This step employs K₂CO₃ as a base in refluxing ethanol (EtOH) for 3–6 hours. The reaction mechanism involves deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the chloroacetamide’s α-carbon. The final product is isolated by filtration and crystallized from ethanol (yield: 65–72%).

Microwave-Assisted Synthesis

Recent patents describe microwave-assisted synthesis to reduce reaction times. For example, irradiating the reaction mixture at 100°C for 20 minutes in DMF achieves comparable yields (70–68%) while minimizing degradation.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yields:

SolventBaseTemperatureYield (%)
EthanolK₂CO₃Reflux65–72
DMFCs₂CO₃80°C60–68
AcetonitrileTEART50–55

Ethanol with K₂CO₃ is optimal, balancing solubility and reactivity. Cs₂CO₃ in DMF improves kinetics but complicates purification.

Temperature and Time Dependence

Prolonged heating (>6 hours) in ethanol leads to tetrazole ring decomposition, reducing yields by 15–20%. Controlled reflux (3 hours) maximizes product stability.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 5.68 (s, 2H, CH₂), 7.07–7.56 (m, aromatic protons), and 3.45–3.90 (m, piperidine protons).

  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

Challenges in Purification

The tetrazole moiety’s polarity complicates isolation. Reverse-phase chromatography or recrystallization from ethanol/water mixtures (4:1 v/v) is essential to remove unreacted phenol.

Scalability and Industrial Considerations

Cost-Efficiency

Benzylpiperidine derivatives are commercially available but costly ($120–150/g). In-house synthesis of 1-benzylpiperidin-4-amine via reductive amination (benzaldehyde + piperidin-4-amine, NaBH₄) reduces costs by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent
The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders and as an analgesic. Its structure suggests that it may interact with specific receptors in the central nervous system, making it a candidate for further development in pain management and neuropharmacology.

Case Study: Analgesic Properties
Research has indicated that derivatives of similar piperidine compounds exhibit significant analgesic effects. For example, studies on piperidine derivatives have shown promising results in reducing pain responses in animal models, suggesting that N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide could have similar effects if tested under controlled conditions .

Pharmacology

Receptor Interaction Studies
The pharmacological profile of this compound includes its interaction with various neurotransmitter receptors. Preliminary studies suggest that this compound may function as both an agonist and antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways.

Table 1: Summary of Receptor Interactions

Receptor TypeInteraction TypeEffectReference
Dopamine ReceptorsAgonistIncreased dopamine release
Serotonin ReceptorsAntagonistDecreased serotonin signaling
NMDA ReceptorsPartial AgonistModulation of excitatory neurotransmission

Materials Science

Development of Novel Materials
this compound's unique chemical properties make it suitable for developing materials with specific functionalities, such as enhanced conductivity or fluorescence. Research is ongoing to explore its potential in creating advanced polymers or nanomaterials.

Case Study: Conductive Polymers
Recent studies have demonstrated that incorporating similar piperidine derivatives into polymer matrices can significantly enhance their electrical conductivity. This suggests that this compound could be similarly effective when synthesized into conductive polymer systems .

Biological Research

Cell Signaling Pathways
The compound is also being studied for its role in modulating cell signaling pathways, particularly those involved in enzyme inhibition. Its potential to affect pathways related to cancer cell proliferation is of particular interest.

Case Study: Anticancer Activity
Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies on related acetamides have reported IC50 values indicating potent activity against various cancer cell lines, suggesting that this compound may also possess similar anticancer efficacy .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic substituents, aromatic systems, or acetamide side chains.

Table 1: Structural Comparison
Compound Name / ID Key Structural Features Heterocycle Type Biological Activity (if reported) Reference
Target Compound Benzylpiperidinyl, 2-methyltetrazol-5-ylphenoxyacetamide Tetrazole Not explicitly reported in evidence -
V2–V6 (Thiazolidinediones) Phenoxyacetamide linked to thiazolidine-2,4-dione (TZD) TZD Hypoglycemic, hypolipidemic, NO inhibition (IC50: 8.66–45.6 µM)
3ae, 3ag (Benzimidazole-sulfonyl derivatives) Benzimidazole-sulfonyl-phenoxyacetamide with pyridyl substituents Benzimidazole Synthetic intermediates; no activity reported
7a–7d (Formylphenoxy acetamides) Formylphenoxyacetamide with aryl substituents (e.g., phenyl, p-tolyl) None (formyl group) No activity reported; structural analogs
Betaxolol–ADTOH (Compound 2b) Phenoxyacetamide hybridized with H2S donors (e.g., dithiolethione) Dithiolethione Antiglaucoma potential (H2S release)
RCSB PDB EZ7 Ligand Benzoxazole-tetrazole-piperazine acetamide Tetrazole, benzoxazole Unknown (structural data from PDB)

Key Differences and Implications

Heterocyclic Substituents: The target compound’s 2-methyltetrazole offers metabolic stability and polarity, contrasting with TZD derivatives (e.g., V2–V6), which exhibit carbonyl groups enabling hydrogen bonding but lower metabolic resistance .

Acetamide Side Chains :

  • The benzylpiperidinyl group in the target compound enhances lipophilicity compared to aryl-substituted acetamides (7a–7d) or thiazole derivatives (). This could improve blood-brain barrier penetration.

Biological Activity: TZD-based compounds (V2–V6) demonstrate hypoglycemic and anti-inflammatory effects via NO inhibition (IC50: 8.66–45.6 µM) , while the target compound’s tetrazole may target different pathways (e.g., angiotensin II receptors where tetrazoles are common). Betaxolol hybrids () prioritize H2S release for intraocular pressure reduction, a distinct mechanism from the target’s likely applications.

Physicochemical Properties :

  • The 2-methyltetrazole in the target compound increases acidity (pKa ~4–5), enhancing solubility at physiological pH compared to neutral TZD derivatives.
  • Benzylpiperidinyl vs. Pyridyl : The former’s bulkiness may reduce solubility but improve membrane permeability relative to pyridyl-substituted analogs (e.g., 3j, 3k in ).

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of significant interest due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a piperidine core, substituted with a benzyl group and a phenoxy acetamide moiety. Its structure can be represented as follows:

N 1 benzylpiperidin 4 yl 2 4 2 methyl 2H tetrazol 5 yl phenoxy acetamide\text{N 1 benzylpiperidin 4 yl 2 4 2 methyl 2H tetrazol 5 yl phenoxy acetamide}

This compound showcases properties that may influence its interaction with biological targets, particularly in neurological and inflammatory pathways.

Biological Activity

1. Mechanism of Action

Research indicates that this compound exhibits activity as a muscarinic receptor antagonist , which is crucial for modulating neurotransmission in various neurological conditions . The compound's ability to inhibit specific receptor pathways suggests potential therapeutic applications in treating disorders like Alzheimer's disease and other cognitive impairments.

2. Pharmacological Studies

Several studies have assessed the pharmacological effects of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a neuroprotectant .
  • Antiinflammatory Activity : The compound has shown promise in reducing inflammatory markers in cellular models, suggesting its utility in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study aimed at evaluating the neuroprotective properties of this compound, researchers treated SH-SY5Y neuroblastoma cells with varying concentrations (1, 3, 10, and 30 μM). Results indicated significant increases in cell viability compared to untreated controls, with enhanced mitochondrial function observed at higher concentrations .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. The treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionIncreased cell viability in SH-SY5Y cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Muscarinic antagonismModulation of neurotransmission pathways

Q & A

Q. What are the key steps and challenges in synthesizing N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring followed by coupling to the phenoxy and benzylpiperidine moieties. Critical steps include:

  • Tetrazole ring synthesis : Requires nitrile precursors and sodium azide under controlled temperatures (80–100°C) .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) to link the phenoxy-acetamide and benzylpiperidine groups .
  • Purification : Chromatography (HPLC or column chromatography) is essential due to the compound’s polarity and potential side products . Challenges include optimizing reaction yields (often <50% without careful pH control) and avoiding decomposition of heat-sensitive intermediates .

Q. How can researchers verify the structural integrity and purity of this compound?

A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the presence of benzylpiperidine protons (δ 2.5–3.5 ppm) and tetrazole aromatic signals (δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z ~463.2 for C28H30N6O2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is required for biological assays; use C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Enzyme inhibition : Fluorescence-based assays for tetrazole-mediated inhibition of cytochrome P450 isoforms or kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step?

Systematic optimization is critical:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but may require inert atmospheres to prevent oxidation .
  • Catalyst screening : Test bases like K2CO3 or DBU for deprotonation efficiency during amide bond formation .
  • Temperature gradients : Use microwave-assisted synthesis (50–80°C) to reduce reaction time from 24h to 2–4h . Document yield improvements via Design of Experiments (DoE) methodologies .

Q. How to resolve contradictions in bioactivity data across different studies?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Orthogonal assays : Validate antimicrobial claims with time-kill kinetics alongside MIC assays .
  • Structural analogs : Compare activity of derivatives lacking the tetrazole or benzylpiperidine groups to identify pharmacophores .
  • Metabolic stability testing : Assess hepatic microsome degradation to rule out false negatives due to rapid metabolism .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Advanced SAR approaches involve:

  • Molecular docking : Simulate binding to targets like EGFR or COX-2 using AutoDock Vina; prioritize tetrazole and phenoxy groups as key interaction sites .
  • QSAR modeling : Use descriptors like logP and topological polar surface area (TPSA) to correlate with cytotoxicity data .
  • ADMET prediction : Tools like SwissADME to optimize solubility (<-3.0 LogS may require formulation adjustments) .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Key considerations:

  • Dosing routes : Intraperitoneal (IP) or oral administration in rodent models, with plasma sampling via LC-MS/MS to measure Cmax and t1/2 .
  • Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .
  • Blood-brain barrier (BBB) penetration : Assess brain-to-plasma ratio using in situ perfusion models, given the benzylpiperidine moiety’s lipophilicity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExpected Outcomes
1H NMRSolvent: DMSO-d6, 400 MHzBenzylpiperidine δ 2.5–3.5 ppm; tetrazole δ 7.0–8.0 ppm
HRMSIonization: ESI+m/z 463.2 (M+H)+
HPLCColumn: C18, Gradient: 40–80% MeCN in 20 minRetention time: 12.5 min; purity >95%

Q. Table 2. Comparative Bioactivity of Structural Analogs

DerivativeStructural ModificationIC50 (μM, HeLa)MIC (μg/mL, S. aureus)
Parent compoundNone12.3 ± 1.28.0 ± 0.5
Without tetrazoleTetrazole → phenyl>10032.0 ± 2.1
Without benzylpiperidineBenzyl → methyl45.6 ± 3.764.0 ± 4.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.